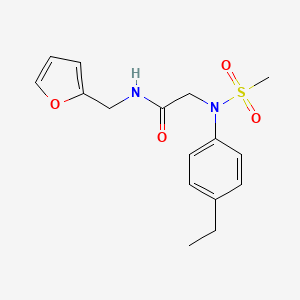
4-chloro-1-naphthyl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-naphthyl dimethylcarbamate, also known as Sevin, is a carbamate insecticide that has been widely used in agriculture since the 1950s. It is effective against a broad range of pests, including beetles, caterpillars, and aphids. The chemical structure of Sevin consists of a naphthalene ring with a chloro substituent and a carbamate group.
科学的研究の応用
4-chloro-1-naphthyl dimethylcarbamate has been extensively studied for its insecticidal properties and has been used in numerous scientific research applications. It has been used in studies to evaluate the effects of insecticides on non-target organisms such as bees and butterflies. This compound has also been used in studies to investigate the mechanisms of insecticide resistance in pests.
作用機序
4-chloro-1-naphthyl dimethylcarbamate works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting AChE, this compound causes an accumulation of acetylcholine in the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on insects. It has been shown to cause oxidative stress, disrupt energy metabolism, and affect the expression of genes involved in insecticide resistance. This compound has also been shown to have toxic effects on non-target organisms such as bees and butterflies.
実験室実験の利点と制限
4-chloro-1-naphthyl dimethylcarbamate has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a popular choice for researchers. This compound is also effective against a wide range of pests, making it useful for studying the effects of insecticides on different species. However, this compound also has limitations. It is highly toxic and can pose a risk to researchers if not handled properly. This compound also has a short half-life, meaning that its effects may be short-lived and difficult to measure over time.
将来の方向性
There are several future directions for research on 4-chloro-1-naphthyl dimethylcarbamate. One area of research is the development of novel insecticides that are less toxic and have fewer environmental impacts than this compound. Another area of research is the investigation of the mechanisms of insecticide resistance in pests and the development of strategies to overcome resistance. Additionally, there is a need for further research on the effects of this compound on non-target organisms and the development of strategies to mitigate these effects.
Conclusion
In conclusion, this compound is a carbamate insecticide that has been widely used in agriculture for over half a century. It works by inhibiting the activity of the enzyme acetylcholinesterase in insects, leading to paralysis and death. This compound has been extensively studied for its insecticidal properties and has been used in numerous scientific research applications. While this compound has several advantages for use in lab experiments, it also has limitations and poses a risk to researchers if not handled properly. There are several future directions for research on this compound, including the development of novel insecticides and the investigation of the mechanisms of insecticide resistance in pests.
合成法
4-chloro-1-naphthyl dimethylcarbamate can be synthesized through the reaction of 4-chloro-1-naphthol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as acetone and chloroform.
特性
IUPAC Name |
(4-chloronaphthalen-1-yl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(2)13(16)17-12-8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZUKCUXVDXCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5883526.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)


![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)



![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)

![4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5883644.png)